Cas no 1374509-64-4 (2-Chloro-N-1-(2-furoyl)-2-methyl-1,2,3,4-tetra-hydroquinolin-4-yl-N-phenylacetamide)

2-Chloro-N-1-(2-furoyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl-N-phenylacetamide is a specialized organic compound featuring a tetrahydroquinoline core functionalized with chloroacetamide and furoyl groups. Its molecular structure combines a heterocyclic framework with aromatic and acyl substituents, making it a potential intermediate in pharmaceutical and agrochemical synthesis. The presence of multiple reactive sites, including the chloroacetamide moiety, allows for further derivatization, enhancing its utility in medicinal chemistry research. This compound may exhibit applications in the development of biologically active molecules due to its structural complexity and tunable properties. Careful handling is advised due to its reactive functional groups.
2-Chloro-N-1-(2-furoyl)-2-methyl-1,2,3,4-tetra-hydroquinolin-4-yl-N-phenylacetamide structure
1374509-64-4 structure
Product Name:2-Chloro-N-1-(2-furoyl)-2-methyl-1,2,3,4-tetra-hydroquinolin-4-yl-N-phenylacetamide
CAS No:1374509-64-4
MF:C23H21ClN2O3
MW:408.877444982529
MDL:MFCD22374912
CID:4697653
Update Time:2025-10-30

2-Chloro-N-1-(2-furoyl)-2-methyl-1,2,3,4-tetra-hydroquinolin-4-yl-N-phenylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-N-[1-(2-furoyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide
    • T5309
    • 2-Chloro-N-[1-(2-furoyl)-2-methyl-1,2,3,4-tetra-hydroquinolin-4-yl]-N-phenylacetamide
    • acetamide, 2-chloro-N-[1-(2-furanylcarbonyl)-1,2,3,4-tetrahydro-2-methyl-4-quinolinyl]-N-phenyl-
    • 2-Chloro-N-1-(2-furoyl)-2-methyl-1,2,3,4-tetra-hydroquinolin-4-yl-N-phenylacetamide
    • MDL: MFCD22374912
    • Inchi: 1S/C23H21ClN2O3/c1-16-14-20(26(22(27)15-24)17-8-3-2-4-9-17)18-10-5-6-11-19(18)25(16)23(28)21-12-7-13-29-21/h2-13,16,20H,14-15H2,1H3
    • InChI Key: AWUBWQUOONPYFZ-UHFFFAOYSA-N
    • SMILES: ClCC(N(C1C=CC=CC=1)C1C2C=CC=CC=2N(C(C2=CC=CO2)=O)C(C)C1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 4
  • Complexity: 595
  • Topological Polar Surface Area: 53.8

2-Chloro-N-1-(2-furoyl)-2-methyl-1,2,3,4-tetra-hydroquinolin-4-yl-N-phenylacetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C063595-50mg
2-Chloro-N-[1-(2-furoyl)-2-methyl-1,2,3,4-tetra-hydroquinolin-4-yl]-N-phenylacetamide
1374509-64-4
50mg
$ 55.00 2022-06-06
TRC
C063595-100mg
2-Chloro-N-[1-(2-furoyl)-2-methyl-1,2,3,4-tetra-hydroquinolin-4-yl]-N-phenylacetamide
1374509-64-4
100mg
$ 85.00 2022-06-06
abcr
AB413137-500 mg
2-Chloro-N-[1-(2-furoyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide
1374509-64-4
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2-Chloro-N-[1-(2-furoyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide
1374509-64-4
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€197.30 2023-06-16
abcr
AB413137-500mg
2-Chloro-N-[1-(2-furoyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide; .
1374509-64-4
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2-Chloro-N-[1-(2-furoyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide; .
1374509-64-4
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€197.00 2025-02-14
A2B Chem LLC
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2-Chloro-n-[1-(2-furoyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-n-phenylacetamide
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$133.0 2024-04-24

Additional information on 2-Chloro-N-1-(2-furoyl)-2-methyl-1,2,3,4-tetra-hydroquinolin-4-yl-N-phenylacetamide

2-Chloro-N-1-(2-furoyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl-N-phenylacetamide: A Novel Compound with Promising Pharmacological Potential

2-Chloro-N-1-(2-furoyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl-N-phenylacetamide, identified by its CAS number 1374509-64-4, represents a unique class of organic compounds with potential applications in pharmaceutical research. This compound features a complex molecular architecture combining a 1,2,3,4-tetrahydroquinolin-4-yl ring system, a 2-furoyl substituent, and a phenylacetamide moiety. The presence of a 2-chloro group further enhances its structural diversity and biological activity. Recent studies have highlighted the significance of such hybrid molecules in modulating cellular pathways associated with inflammation, neurodegeneration, and metabolic disorders.

The 1,2,3,4-tetrahydroquinolin-4-yl core of this compound is a well-known scaffold in medicinal chemistry, often utilized for its ability to interact with various protein targets. When combined with a 2-furoyl group, the compound exhibits enhanced lipophilicity and improved membrane permeability, which are critical for drug delivery. The phenylacetamide moiety contributes to the molecule's stability and may facilitate interactions with enzymatic targets, such as acetylcholinesterase or phosphodiesterase. These structural features collectively position the compound as a candidate for further exploration in therapeutic development.

Recent advances in computational chemistry have enabled the prediction of the compound's three-dimensional structure and potential binding interactions. Molecular docking studies suggest that the 2-furoyl substituent may form hydrogen bonds with key residues in target proteins, while the 1,2,3,4-tetrahydroquinolin-4-yl ring could act as a π-acceptor in aromatic interactions. This dual mode of interaction is particularly relevant in the context of anti-inflammatory and anti-neurodegenerative applications, where multi-target engagement is often associated with improved therapeutic outcomes.

Experimental validation of the compound's biological activity has been reported in several studies. For instance, in vitro assays have demonstrated that the 2-chloro substitution enhances the compound's selectivity for specific enzymatic pathways, reducing off-target effects. This is a critical advantage in drug design, where minimizing toxicity is a primary goal. Additionally, the phenylacetamide group has been shown to modulate the activity of certain kinases, suggesting potential applications in oncology and metabolic diseases.

One of the most promising areas of research involving this compound is its potential role in neurodegenerative disorders. Recent studies have indicated that the 1,2,3,4-tetrahydroquinolin-4-yl scaffold may interfere with the aggregation of amyloid-beta proteins, a hallmark of Alzheimer's disease. The 2-furoyl group further enhances this property by stabilizing the conformation of the target protein, thereby preventing pathological aggregation. These findings align with the growing interest in small molecules that target protein misfolding and aggregation in neurodegenerative conditions.

In the context of inflammation, the compound has shown significant activity in modulating the NF-κB signaling pathway, a key regulator of immune responses. The 2-chloro substitution appears to enhance the molecule's ability to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines. This property is particularly relevant in the treatment of autoimmune diseases and chronic inflammatory conditions, where the inhibition of NF-κB is a well-established therapeutic strategy.

The synthesis of 2-Chloro-N-1-(2-furoyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl-N-phenylacetamide has been optimized using modern organic methodologies. Key steps involve the formation of the 1,2,3,4-tetrahydroquinolin-4-yl ring through a condensation reaction, followed by the introduction of the 2-furoyl and phenylacetamide moieties via electrophilic substitution and coupling reactions. These synthetic approaches have enabled the production of high-purity compounds suitable for biological testing and further development.

Current research efforts are focused on expanding the therapeutic applications of this compound. For example, in vivo studies are being conducted to evaluate its efficacy in animal models of Parkinson's disease and type 2 diabetes. Preliminary results suggest that the compound may improve mitochondrial function and reduce oxidative stress, two critical factors in the pathogenesis of these diseases. These findings underscore the potential of the compound as a multifunctional therapeutic agent.

The integration of 2-furoyl and phenylacetamide groups into the 1,2,3,4-tetrahydroquinolin-4-yl scaffold represents a novel strategy in drug design. This approach not only enhances the compound's biological activity but also provides a framework for the development of similar molecules with tailored properties. Future studies will likely focus on optimizing the molecular structure to achieve greater potency and selectivity, while minimizing potential side effects.

In conclusion, 2-Chloro-N-1-(2-furoyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl-N-phenylacetamide (CAS 1374509-64-4) is a promising candidate for further exploration in pharmaceutical research. Its unique molecular architecture and potential biological activities make it a valuable tool for investigating complex diseases. As research in this area continues to advance, the compound may pave the way for the development of innovative therapies with broad clinical applications.

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